

A Comparative Analysis of PRMT5 Inhibitors: PF-06939999 and JNJ-64619178

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Compound of Interest		
Compound Name:	PF-06939999	
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In the landscape of precision oncology, the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic strategy. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[1][2] Its overexpression in a multitude of cancers has made it an attractive target for drug development.[2][3] This guide provides a comparative overview of two clinical-stage PRMT5 inhibitors, Pfizer's **PF-06939999** and Johnson & Johnson's JNJ-64619178, with a focus on their efficacy, mechanism of action, and clinical trial data.

Mechanism of Action: Targeting a Key Epigenetic Regulator

Both **PF-0693999** and JNJ-64619178 are orally available small molecule inhibitors of PRMT5. [2][4] They function by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex, leading to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins.[2][5] This inhibition ultimately modulates the expression of genes involved in cell proliferation and survival, leading to anti-tumor effects.[4]

JNJ-64619178 is characterized by its potent and selective inhibition of PRMT5, exhibiting a pseudo-irreversible binding mode.[1][6] It achieves this by simultaneously occupying the Sadenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex,



resulting in a prolonged target engagement.[6][7] Preclinical studies have shown that this leads to sustained inhibition of tumor growth even after cessation of dosing.[1][8]

PF-06939999 is also a selective inhibitor of PRMT5.[9] Its mechanism, while not as extensively detailed in the provided results as JNJ-64619178's, also involves the inhibition of PRMT5's methyltransferase activity, leading to decreased sDMA levels and subsequent anti-proliferative effects.[4][5]

Preclinical Efficacy

In preclinical models, both compounds have demonstrated significant anti-tumor activity across various cancer types. JNJ-64619178 has shown potent antiproliferative activity in cell lines derived from lung, breast, pancreatic, and hematological malignancies.[7] In vivo studies using xenograft models of small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML) have shown tumor growth inhibition of up to 99% with oral doses of 1 to 10 mg/kg once daily.[8]

PF-06939999 has demonstrated anti-proliferative activity in NSCLC cells in vitro.[5][9] Its efficacy in mouse tumor xenograft models with splicing factor mutations provided a rationale for its clinical development in splicing-dysregulated NSCLC.[5]

Clinical Efficacy and Safety: A Head-to-Head Comparison

Clinical trial data from Phase 1 studies provide valuable insights into the efficacy and safety of these two inhibitors in patients with advanced cancers.



Feature	PF-06939999	JNJ-64619178
Phase 1 Study	NCT03854227[10][11]	NCT03573310[12]
Patient Population	Advanced or metastatic solid tumors[10][11]	Advanced solid tumors or non- Hodgkin lymphomas[13][14]
Dose Escalation	0.5 mg to 12 mg daily (QD or BID)[10][15]	Not specified in detail
Recommended Phase 2 Dose	6 mg once daily (QD)[11][15]	1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily[13]
Objective Response Rate (ORR)	7.1% (2/28) in the dose- escalation cohort (1 HNSCC, 1 NSCLC)[10][11]	5.6% (5/90) overall[13][14]
ORR in Specific Tumors	-	11.5% (3/26) in Adenoid Cystic Carcinoma (ACC)[13][14]
Median Progression-Free Survival (PFS)	Not reported	19.1 months in patients with ACC[13][14]
Dose-Limiting Toxicities (DLTs)	Thrombocytopenia, anemia, neutropenia[10][15]	Thrombocytopenia[13][14]
Common Treatment-Related Adverse Events (TRAEs)	Anemia (43%), thrombocytopenia (32%), dysgeusia (29%), nausea (29%)[10][15]	Not detailed in the provided results

Experimental Protocols

The clinical efficacy and safety data presented above were generated from Phase 1, openlabel, multicenter, dose-escalation studies.

PF-06939999 (NCT03854227): This study enrolled patients with selected advanced or metastatic solid tumors.[9][11] The trial consisted of a dose-escalation part (Part 1) and a dose-expansion part (Part 2).[9] In Part 1, patients received **PF-06939999** or ally once or twice daily in 28-day cycles.[9][15] A Bayesian Logistic Regression Model was used to guide dose-



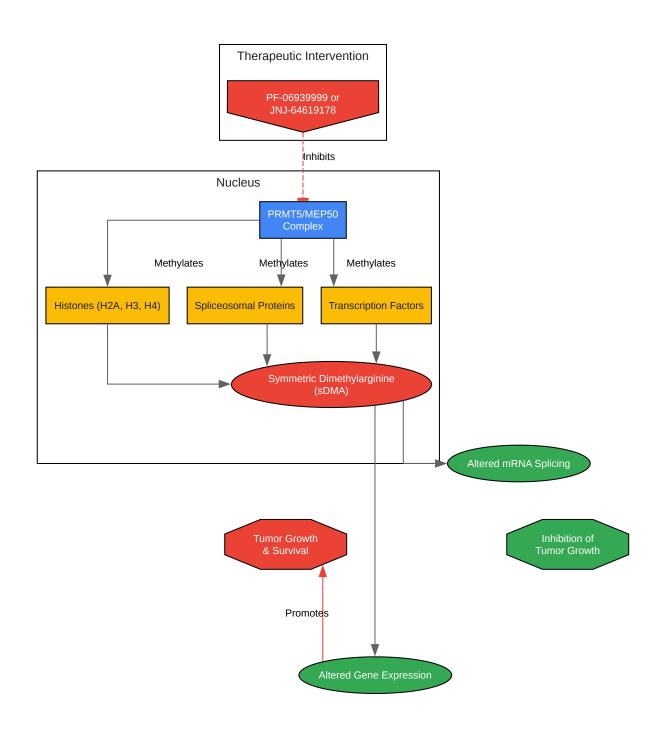
escalation decisions.[15] The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D).[16] Tumor response was evaluated using RECIST v1.1.[15] Pharmacodynamic (PD) activity was assessed by measuring changes in plasma levels of symmetric di-methyl arginine (SDMA).[15]

JNJ-64619178 (NCT03573310): This first-in-human study enrolled adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas with measurable disease.[13] Patients received escalating doses of JNJ-64619178 on two different schedules: Schedule A (14 days on/7 days off) and Schedule B (daily on a 21-day cycle).[13][14] The primary objective was to evaluate safety and identify the RP2D.[13] Secondary objectives included assessing pharmacokinetics (PK), pharmacodynamics, and preliminary anti-tumor activity.[13]

Visualizing the Molecular Pathway and Clinical Workflow

To further aid in the understanding of the context of these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a generalized clinical trial workflow.

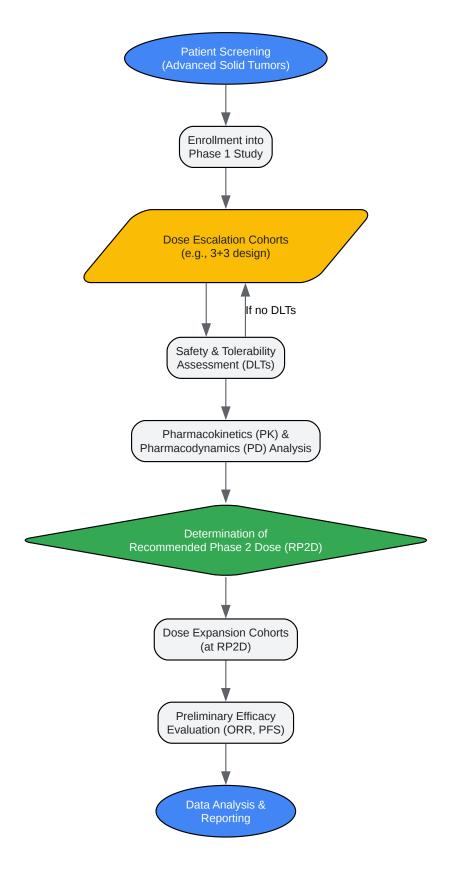




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Caption: The PRMT5 signaling pathway and the point of intervention for **PF-06939999** and JNJ-64619178.





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Caption: A generalized workflow for a Phase 1 dose-escalation clinical trial of a novel cancer therapeutic.

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